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Compound of Interest

Compound Name: Diisopropyl phosphonate

Cat. No.: B126414

Introduction

Diisopropyl phosphonate (CAS: 1809-20-7) is a versatile and critical organophosphorus
intermediate widely employed in the synthesis of pharmaceuticals.[1][2][3] Its chemical
structure, featuring a reactive P-H bond and two isopropyl ester groups, makes it a valuable
precursor for introducing the phosphonate moiety into complex organic molecules.[2] In
medicinal chemistry, the phosphonate group (—-PO(OH)2) serves as a stable, non-hydrolyzable
bioisostere of the phosphate group (-OPO(OH)2).[4][5] This substitution is a key strategy in
drug design, as the resulting carbon-phosphorus (C-P) bond is resistant to enzymatic cleavage,
enhancing the metabolic stability and duration of action of the drug.[5][6] Consequently,
diisopropyl phosphonate is a cornerstone reagent in the development of potent antiviral and
anticancer agents, most notably the class of Acyclic Nucleoside Phosphonates (ANPSs).[7][8]

Application 1: Synthesis of Antiviral Agents

Diisopropyl phosphonate is fundamental to the synthesis of Acyclic Nucleoside
Phosphonates (ANPSs), a class of potent antiviral drugs that includes Tenofovir, Adefovir, and
Cidofovir.[7][8] These compounds are nucleotide analogs that, after intracellular
phosphorylation, inhibit viral DNA polymerases or reverse transcriptases, acting as chain
terminators of viral DNA synthesis.[9] The general synthetic approach involves the preparation
of an electrophilic phosphonate-containing side chain, which is then used to alkylate the
nucleobase.
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General Synthetic Workflow for Acyclic Nucleoside
Phosphonates (ANPSs)

The synthesis of ANPs from diisopropyl phosphonate typically follows a multi-step process
that begins with the functionalization of the phosphonate, followed by coupling with a
heterocyclic base and subsequent modifications to yield the active drug or its prodrug form.

Click to download full resolution via product page

Caption: General workflow for the synthesis of antiviral ANPs and their prodrugs from
diisopropyl phosphonate.

Experimental Protocol 1: Synthesis of Diisopropyl
Tosyloxymethanephosphonate

This protocol describes the preparation of a key intermediate used for coupling with
nucleobases. The method is adapted from procedures described for the synthesis of PME
(phosphonomethoxyethyl) and PMP (phosphonomethoxypropyl) derivatives.[7]

e Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer,
and a dropping funnel, add diisopropyl phosphite.

o Formaldehyde Addition: Add paraformaldehyde and triethylamine to the flask. The reaction is
typically exothermic and should be controlled with an ice bath to maintain the temperature
below a specified limit.

o Reaction Monitoring: Stir the mixture at room temperature until the paraformaldehyde has
completely dissolved. The progress can be monitored by 3'P NMR spectroscopy.
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Tosylation: Cool the resulting diisopropy! (hydroxymethyl)phosphonate solution in an ice
bath. Slowly add a solution of p-toluenesulfonyl chloride (TsCl) in a suitable solvent (e.g.,
pyridine or dichloromethane) via the dropping funnel, ensuring the temperature remains low.

Work-up: After the addition is complete, allow the reaction to stir for several hours. Quench
the reaction with water and extract the product with an organic solvent like ethyl acetate.

Purification: Wash the organic layer with dilute acid (e.g., 1M HCI) to remove excess base,
followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure to yield the crude diisopropyl
tosyloxymethanephosphonate, which can be purified further by chromatography if necessary.

Experimental Protocol 2: Synthesis of (R)-9-[2-
(Diisopropylphosphonomethoxy)propyl]adenine
(Tenofovir Precursor)

This protocol outlines the condensation of the chiral phosphonate side-chain with adenine, a

key step in the synthesis of Tenofovir. The methodology is based on established syntheses of
(R)-PMPA.[7][10]

Base Preparation: In a flame-dried, inert-atmosphere flask, suspend adenine in a dry aprotic
solvent such as dimethylformamide (DMF).

Deprotonation: Add a strong base (e.g., sodium hydride or magnesium tert-butoxide) portion-
wise at 0 °C. Allow the mixture to stir at room temperature until the evolution of hydrogen gas
ceases, indicating the formation of the adeninyl anion.[10]

Alkylation: Add a solution of the chiral building block, (R)-2-[bis(2-
propyl)phosphonomethoxy]propyl]-p-toluenesulfonate, in DMF to the reaction mixture.

Reaction: Heat the mixture (e.g., to 70-80 °C) and stir for several hours or until TLC or HPLC
analysis indicates the consumption of the starting material.

Quenching and Extraction: Cool the reaction to room temperature and carefully quench with
a saturated solution of ammonium chloride. Extract the product into an organic solvent.
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 Purification: Wash, dry, and concentrate the organic phase. The crude product, the
diisopropyl ester of Tenofovir, is then purified using column chromatography on silica gel.

Quantitative Data: Antiviral Activity

The following table summarizes the in vitro activity of key antiviral agents synthesized using
phosphonate chemistry.

Activity

Compound Virus Cell Line . Value Reference
Metric

Tenofovir

HIV-1 MT-4 ECso 25uM [6]
(PMPA)
Adefovir HepG2

HBV ECso 0.2 uM [11]
(PMEA) 2.2.15
Cidofovir

HSV-1 HEL ECso 0.17 pg/mL [9]
(HPMPC)
PMEO-5-

HIV-1 CEM ECso 0.0034 pM [6]
methyl-DAPy
8-aza-7- )

_ B. pertussis

deazapurine N/A ICs0 16 nM [7]

ACT
PMEA analog

Application 2: Synthesis of Anticancer Agents

Phosphonate-containing molecules have demonstrated significant potential as anticancer
agents.[4] They often act by inhibiting enzymes crucial for cancer cell proliferation and survival,
such as farnesyl pyrophosphate synthase, which is involved in the isoprenoid biosynthetic
pathway.[4][12] The synthesis of these agents often leverages classic organophosphorus
reactions where diisopropyl phosphonate is a key starting material.

General Synthetic Strategy: Pudovik Reaction

The Pudovik reaction, which involves the base-catalyzed addition of a dialkyl phosphonate
across a carbonyl group, is a straightforward method for creating a-hydroxyphosphonates.
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These compounds are versatile intermediates for more complex anticancer drug candidates.
[13]

Pudovik Reaction
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Yy

Diisopropyl phosphonate
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Caption: Synthesis of anticancer candidates via the Pudovik reaction using diisopropyl
phosphonate.

Experimental Protocol 3: Synthesis of Diisopropyl (E)-(1-
hydroxy-3-phenylallyl)phosphonate

This protocol is adapted from a reported synthesis and serves as a model for the Pudovik
reaction to create a-hydroxyphosphonates.[13]

e Mixing Reagents: In a reaction vessel, mix diisopropyl phosphonate (10 mmol) and trans-
cinnamaldehyde (10 mmol).

o Catalyst Addition: Add triethylamine (22 mmol) to the mixture.
e Heating: Heat the reaction mixture to 75 °C with continuous stirring for 10 hours.
» Crystallization: Cool the solution to room temperature. A solid precipitate should form.

« Isolation: Collect the solid product by filtration.
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e Washing and Drying: Wash the collected solid with a small amount of ice-cold toluene (5 mL)
and dry it in vacuo to afford the pure product. A typical yield for this reaction is around 55%.
[13]

Quantitative Data: Anticancer Activity

The table below presents the in vitro antiproliferative activity of selected phosphonate
derivatives against human cancer cell lines.

Compound . Cancer Activity
Cell Line . Value Reference
Class Type Metric
Hydroxymeth
ylene-
(phosphinyl)p  MCF-7 Breast Glso 1.8-3.5 uM [14]
hosphonates
(HMPPs)
HMPPs PANC-1 Pancreas Glso 1.9-4.7 uM [14]
HMPPs NCI-H460 Lung Glso 1.5-3.8 uM [14]
Phenyl-
substituted
] PYCR1 MM to mM
aminomethyl N/A N/A . [12]
) Inhibition range
enebisphosp
honates
Nucleotide
Phosphonate  Various Various ICso UM range [15]
Analogues

Mechanism of Action and Prodrug Strategies

The therapeutic efficacy of phosphonate-based drugs is hampered by their negative charge at
physiological pH, which prevents them from easily crossing lipid-rich cell membranes.[9] To
overcome this, prodrug strategies are employed to mask the phosphonic acid, enhancing oral
bioavailability and cellular uptake.
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Mechanism of Action: Tenofovir

Tenofovir acts as a nucleotide reverse transcriptase inhibitor (NtRTI). Its prodrug form (e.g.,
Tenofovir Disoproxil Fumarate, TDF) is absorbed and intracellularly converted to Tenofovir,
which is then phosphorylated by cellular kinases to its active diphosphate form. This active
metabolite competes with the natural substrate (dATP) for incorporation into viral DNA, leading
to chain termination.

Oral Administration

Absorption

Host| Cell
Y

Tenofovir Prodrug (TDF)

Hydrolysis
\ 4

Tenofovir (TFV)

Cellular Kinases
Y

Tenofovir Monophosphate
(TFV-MP)

Cellular Kinases
\ 4
Tenofovir Diphosphate
(TFV-DP)
(Active Form)

nhibits

Viral Replication|Cycle (e.g., HIV)

Viral Reverse
Transcriptase

Viral DNA Synthesis

Chain Termination
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Caption: Intracellular activation pathway and mechanism of action for the antiviral drug
Tenofovir.
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Prodrug Activation Workflow

Common prodrug moieties include the pivaloyloxymethyl (POM) and
isopropoxycarbonyloxymethyl (POC) groups.[11][16] These are designed to be cleaved by
cellular esterases, releasing the active phosphonate inside the target cell.

Intracellular

Extracellular Formaldehyde

Phosph_o nate Prodrug Cellular Uptake Esterase-Mediated Hydroxymethyl Ny Spontaneous  |————— |
(e.g., bis-POM ester) |-|oearuptake - L N > o
Cleavage Intermediate Decomposition

\4

(Lipophilic, Neutral)

Active Drug
(Phosphonic Acid)
(Anionic)

Click to download full resolution via product page

Caption: General activation pathway for acyloxyalkyl ester prodrugs of phosphonate
therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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